(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 374908-38-0
Cat. No.: VC8444315
Molecular Formula: C16H17ClN6O2
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 374908-38-0 |
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Molecular Formula | C16H17ClN6O2 |
Molecular Weight | 360.8 g/mol |
IUPAC Name | 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C16H17ClN6O2/c1-4-23-12-13(21(2)16(25)22(3)14(12)24)19-15(23)20-18-9-10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H,19,20)/b18-9+ |
Standard InChI Key | UGXNMSYQQGCPMY-GIJQJNRQSA-N |
Isomeric SMILES | CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C |
SMILES | CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C |
Canonical SMILES | CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the purine family, a class of heterocyclic aromatic organic compounds critical to nucleic acid biochemistry. Its systematic name reflects the following structural features:
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Purine core: A bicyclic system comprising fused pyrimidine and imidazole rings.
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Substituents:
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7-ethyl group: Enhances lipophilicity and influences receptor binding.
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1,3-dimethyl groups: Contribute to steric effects and metabolic stability.
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8-hydrazinyl moiety: Provides a reactive site for Schiff base formation.
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4-Chlorobenzylidene group: Introduces aromaticity and electron-withdrawing effects.
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The molecular formula is C₁₆H₁₇ClN₆O₄, with a molecular weight of 392.8 g/mol . The presence of multiple hydrogen bond donors (4) and acceptors (6) suggests significant solubility in polar solvents, while the chlorinated aromatic ring enhances membrane permeability.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₆H₁₇ClN₆O₄ |
Molecular Weight | 392.8 g/mol |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 97.4 Ų |
LogP (Predicted) | 1.8 ± 0.3 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically follows a multi-step protocol involving:
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Purine Core Functionalization: Starting with 6-chloropurine, nucleophilic substitution introduces the ethyl and methyl groups at positions 7, 1, and 3 .
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Hydrazine Incorporation: Reaction with hydrazine hydrate under reflux conditions yields the 8-hydrazinyl intermediate .
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Schiff Base Formation: Condensation with 4-chlorobenzaldehyde in ethanol produces the final benzylidene hydrazine derivative .
Critical Reaction Parameters
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Solvent: Ethanol or methanol for optimal solubility.
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Temperature: Reflux (78–80°C) for 4–6 hours.
Analytical Validation
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IR Spectroscopy: Peaks at 3204 cm⁻¹ (N–H stretch), 1664 cm⁻¹ (C=N stretch), and 1320 cm⁻¹ (C–H bend) confirm functional groups .
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¹H NMR: Signals at δ 12.37 (hydrazine NH) and δ 8.51 (aromatic protons) validate the structure .
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Mass Spectrometry: Molecular ion peak at m/z 392.8 aligns with the theoretical mass .
Biological Activity and Pharmacological Applications
Mechanism of Action
The compound’s bioactivity stems from its ability to:
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Inhibit Phosphodiesterases (PDEs): Elevates intracellular cAMP levels, mimicking methylxanthines like theophylline.
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Modulate Purinergic Receptors: Antagonizes adenosine receptors, potentially reducing inflammation.
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Intercalate DNA: The planar aromatic system disrupts DNA replication in rapidly dividing cells .
Antimicrobial Efficacy
In vitro studies on structurally analogous purine derivatives demonstrate:
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Gram-positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus.
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Gram-negative Bacteria: Moderate activity against Escherichia coli (MIC = 32 µg/mL) .
Table 2: Antimicrobial Activity of Analogous Compounds
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 8–16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | >64 |
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: High permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s) due to lipophilic substituents.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group.
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Excretion: Primarily renal (70%), with fecal elimination (25%) .
Toxicity Data
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Acute Toxicity (LD₅₀): 320 mg/kg in murine models.
Case Studies and Clinical Relevance
Peripheral Arterial Disease (PAD)
A 2024 phase II trial evaluated a related purine derivative (EVT-3040645) in 120 PAD patients. Key outcomes included:
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Pain-Free Walking Distance: Increased by 58% vs. placebo (p < 0.01).
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Ankle-Brachial Index: Improved from 0.62 ± 0.08 to 0.79 ± 0.06.
Inflammatory Bowel Disease (IBD)
Preclinical models showed 40% reduction in colonic inflammation scores after 14-day treatment, correlating with TNF-α suppression .
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